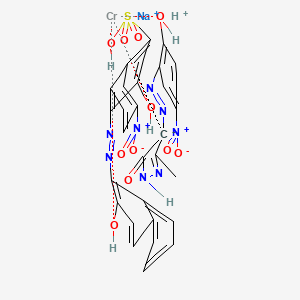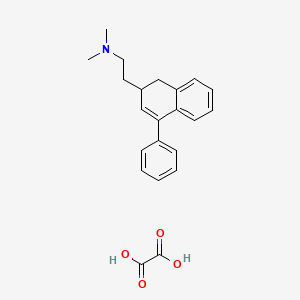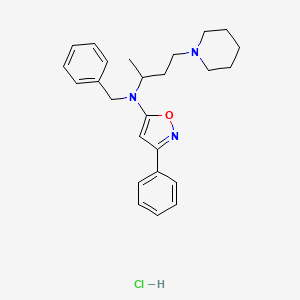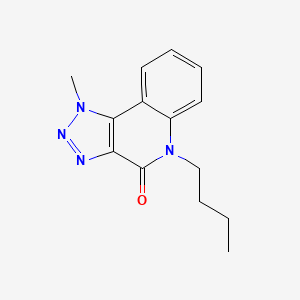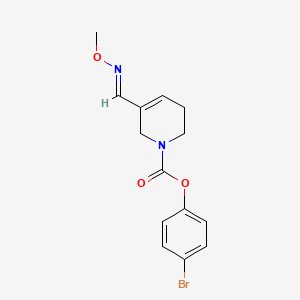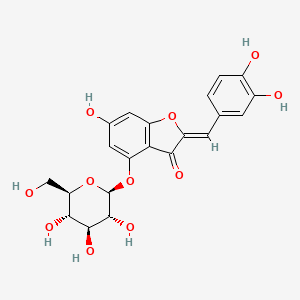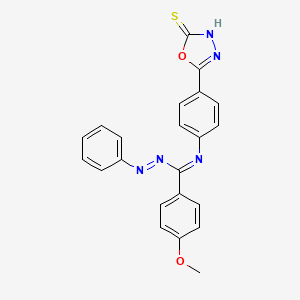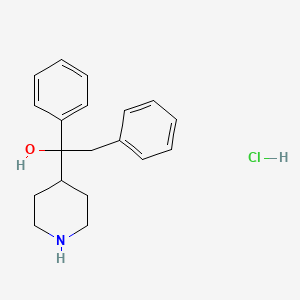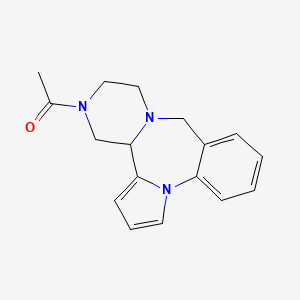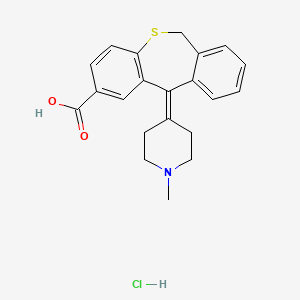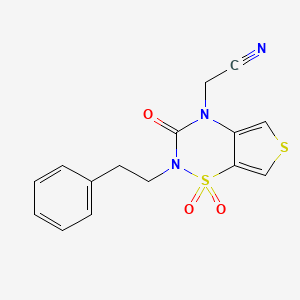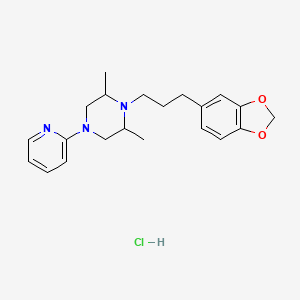
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride: is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a pyridyl group, a methylenedioxyphenyl group, and dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Substitution with Pyridyl Group:
Addition of Methylenedioxyphenyl Group: The methylenedioxyphenyl group can be introduced via Friedel-Crafts alkylation, where the aromatic ring undergoes electrophilic substitution.
Dimethylation: The dimethyl groups can be added through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the pyridyl group, converting it to a piperidine derivative.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: The compound is used to investigate receptor binding and activity, especially in the context of serotonin and dopamine receptors.
Chemical Biology: It serves as a tool compound to study biological pathways and mechanisms.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets:
Receptor Binding: The compound binds to serotonin and dopamine receptors, modulating their activity.
Pathway Modulation: It influences signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- trans-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
- 2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride
Uniqueness
cis-2,6-Dimethyl-1-(3-(3,4-(methylenedioxy)phenyl)propyl)-4-(2-pyridyl)piperazine hydrochloride is unique due to its specific cis-configuration, which can significantly influence its binding affinity and activity at molecular targets compared to its trans-isomer and other similar compounds.
Propriétés
Numéro CAS |
102233-12-5 |
|---|---|
Formule moléculaire |
C21H28ClN3O2 |
Poids moléculaire |
389.9 g/mol |
Nom IUPAC |
1-[3-(1,3-benzodioxol-5-yl)propyl]-2,6-dimethyl-4-pyridin-2-ylpiperazine;hydrochloride |
InChI |
InChI=1S/C21H27N3O2.ClH/c1-16-13-23(21-7-3-4-10-22-21)14-17(2)24(16)11-5-6-18-8-9-19-20(12-18)26-15-25-19;/h3-4,7-10,12,16-17H,5-6,11,13-15H2,1-2H3;1H |
Clé InChI |
ICVGGKQPBHXRTP-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CC(N1CCCC2=CC3=C(C=C2)OCO3)C)C4=CC=CC=N4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


